molecular formula C9H13Na B14314009 sodium;5-butylcyclopenta-1,3-diene CAS No. 109239-66-9

sodium;5-butylcyclopenta-1,3-diene

Cat. No.: B14314009
CAS No.: 109239-66-9
M. Wt: 144.19 g/mol
InChI Key: PUUAQFVFQDOYBZ-UHFFFAOYSA-N
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Description

Sodium;5-butylcyclopenta-1,3-diene: is an organometallic compound that features a sodium ion coordinated to a 5-butylcyclopenta-1,3-diene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-butylcyclopenta-1,3-diene typically involves the deprotonation of 5-butylcyclopenta-1,3-diene using a strong base such as sodium hydride or sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

5-butylcyclopenta-1,3-diene+sodium hydrideThis compound+hydrogen gas\text{5-butylcyclopenta-1,3-diene} + \text{sodium hydride} \rightarrow \text{this compound} + \text{hydrogen gas} 5-butylcyclopenta-1,3-diene+sodium hydride→this compound+hydrogen gas

Industrial Production Methods: Industrial production of this compound may involve large-scale deprotonation reactions using sodium metal in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete deprotonation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;5-butylcyclopenta-1,3-diene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other metal ions or organic groups. Common reagents include alkyl halides and metal halides.

Common Reagents and Conditions:

    Oxidation: Oxygen, hydrogen peroxide, and other peroxides under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or metal halides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduced derivatives such as alkanes or alkenes.

    Substitution: Substituted cyclopentadiene derivatives with various functional groups.

Scientific Research Applications

Chemistry: Sodium;5-butylcyclopenta-1,3-diene is used as a precursor in the synthesis of various organometallic complexes. It serves as a ligand in coordination chemistry and is involved in the preparation of catalysts for polymerization reactions.

Biology: While not commonly used in biological applications, derivatives of this compound may be explored for their potential biological activity and interactions with biomolecules.

Medicine: Research into the medicinal applications of this compound is limited. its derivatives may be investigated for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of sodium;5-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and participate in various chemical reactions. The sodium ion acts as a Lewis acid, facilitating the formation of complexes with other molecules. The 5-butylcyclopenta-1,3-diene ligand provides a stable framework for these interactions, allowing for the formation of diverse organometallic compounds.

Comparison with Similar Compounds

    Cyclopenta-1,3-diene: A simpler analog without the butyl group.

    Dicyclopentadiene: A dimer of cyclopentadiene with different reactivity.

    Cyclopentadienyl anion: A related anion used in the formation of metallocenes.

Uniqueness: Sodium;5-butylcyclopenta-1,3-diene is unique due to the presence of the butyl group, which imparts different steric and electronic properties compared to its simpler analogs. This uniqueness allows for the formation of distinct organometallic complexes and the exploration of new chemical reactivity.

Properties

CAS No.

109239-66-9

Molecular Formula

C9H13Na

Molecular Weight

144.19 g/mol

IUPAC Name

sodium;5-butylcyclopenta-1,3-diene

InChI

InChI=1S/C9H13.Na/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1

InChI Key

PUUAQFVFQDOYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[C-]1C=CC=C1.[Na+]

Origin of Product

United States

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